molecular formula C6H6N2O B014416 (Ethoxymethylene)malononitrile CAS No. 123-06-8

(Ethoxymethylene)malononitrile

Cat. No. B014416
CAS RN: 123-06-8
M. Wt: 122.12 g/mol
InChI Key: OEICGMPRFOJHKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

(Ethoxymethylene)malononitrile can be synthesized through reactions involving nitriles. For instance, it reacts with 4-hydroxy-2-quinolones or 4-hydroxycoumarin under different conditions to produce pyranoquinolines, benzopyranopyridines, or pyrano[1]benzopyrans. Additionally, it can undergo reactions with 1,3-cyclohexanediones to yield tetrahydro[1]benzopyrans, showcasing its reactivity and versatility in synthesizing a broad range of compounds (Schmidt, Schipfer, & Junek, 1983).

Molecular Structure Analysis

The molecular structure of (ethoxymethylene)malononitrile and its derivatives has been a subject of various studies. These investigations often focus on understanding the electronic and spatial configuration of the molecule to infer its reactivity and potential applications in synthesis. Detailed structural analyses are essential for designing reactions that lead to complex organic molecules.

Chemical Reactions and Properties

(Ethoxymethylene)malononitrile participates in a variety of chemical reactions, demonstrating its chemical versatility. It is involved in the synthesis of pyrazoles and pyrazolo[3, 4-d]thiopyrimidines under microwave irradiation, highlighting its utility in facilitating heterocyclic compound formation. Such reactions underscore the importance of (ethoxymethylene)malononitrile in heterocyclic chemistry and its role in generating compounds with potential biological activities (Heravi et al., 2006).

Safety And Hazards

EMMN may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

EMMN is a very convenient building block for the construction of various heterocycles and is assumed to be an intermediate in different three-component reactions . This suggests that it could have broad applications in the synthesis of various heterocyclic compounds in the future.

properties

IUPAC Name

2-(ethoxymethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O/c1-2-9-5-6(3-7)4-8/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEICGMPRFOJHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059551
Record name Ethoxymethylenemalononitrile
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethoxymethylenemalononitrile

CAS RN

123-06-8
Record name 2-(Ethoxymethylene)propanedinitrile
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Record name Ethoxymethylenemalononitrile
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Record name Propanedinitrile, 2-(ethoxymethylene)-
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Record name Ethoxymethylenemalononitrile
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Record name Ethoxymethylenemalononitrile
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Record name ETHOXYMETHYLENEMALONITRILE
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Synthesis routes and methods

Procedure details

A two-liter, four necked flask is charged with 1332 g (9 moles) of orthoformic acid triethyl ester, 198 g (3 moles) of malonic acid dinitrile and 4 g of acetic acid anhydride. With vigorous stirring, the solution is heated to ebullition. At about 110° C. sump temperature, alcohol begins to distil out through the top of the column. During the course of the reaction, approximately 8 g of acetic acid anhydride is fed in continuously, and the heating of the reaction mixture and the reflux flow are so regulated that the temperature at the top of the condenser is between 75° and 79° C. The condensed distillate is collected and consists substantially of ethanol, acetic acid ethyl ester, formic acid ethyl ester and a small amount of orthoformic acid triethyl ester. During the reaction the sump temperature rises slowly to 130 to 140 degrees C. After 2 to 3 hours the reaction has ended. The unreacted orthoformic acid triethyl ester is distilled out through the column and is fed back to the next batch. Then ethoxymethylene malonic acid dinitrile is separated from the remainder through a simple distillation bridge at 0.1 to 0.02 Torr. In this manner, 361 g of ethoxymethylene malonic acid dinitrile is obtained, with a melting point of 64° C. and a purity of better than 99%. This corresponds to a yield of 98.7% with respect to the malonic acid dinitrile charged.
Quantity
1332 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Ethoxymethylene)malononitrile

Citations

For This Compound
479
Citations
K Nagahara, H Kawano, S Sasaoka… - Journal of …, 1994 - Wiley Online Library
malononitrile and its Analogues Page 1 Jan-Feb 1994 Reaction of 5-Aminopyrazole Derivatives with Ethoxymethylenemalononitrile and its Analogues Katsuhiko Nagahara*, Hiroko …
K Takagi, K Nagahara, T UEDA - Chemical and Pharmaceutical …, 1970 - jstage.jst.go.jp
Regarding the dissolution process of CAP, the dissociation constant is considered to change With the change in concentration of CAP itself from the above Kagawa’s proposal, and also …
Number of citations: 17 www.jstage.jst.go.jp
B Podanyi, I Hermecz, A Horvath - The Journal of Organic …, 1986 - ACS Publications
Twenty-one-amino aza heterocycles were reacted with (ethoxymethylene) malononitrile. UV and and 13C NMR studies indicated that in solutionthe structures of the condensation …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
VN Nesterov, EA Viltchinskaia… - … Section E: Structure …, 2003 - scripts.iucr.org
In the structure of the title compound, C11H9N3O, the molecule is almost planar; the dihedral angle between the o-methoxyaniline and dicyanoethylene fragments is 4.8 (1). There is a …
Number of citations: 2 scripts.iucr.org
SG COTTIS, H TIECKELMANN - The Journal of Organic …, 1961 - ACS Publications
… (0.165 mole) of ethoxymethylenemalononitrile in 20 ml. of alcohol at below 5. After addition … Ethoxymethylenemalononitrile (10g., 0.080 mole) was added slowly to 7.0 g. (0.09 mole) of …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
A Al-Etaibi, N Al-Awadi, F Al-Omran… - Journal of Chemical …, 1999 - journals.sagepub.com
… w-nitrostyrene and ethoxymethylene malononitrile to yield only C-1 alkylation products, it reacts with … Compound 1 was also reacted with ethoxymethylene malononitrile to yield the …
LW Deady, MF Mackay… - Journal of heterocyclic …, 1989 - Wiley Online Library
The reactions of ethyl (1,4‐dihydro‐4‐oxoquinazolin‐2‐yl)acetate 4 and 2‐aminoquinazolin‐4(1H)‐one 5 with diethyl ethoxymethylenemalonate (EMME), (ethoxymethylene)…
MM Heravi, N Nami, N Seifi, HA Oskooie… - … , Sulfur, and Silicon …, 2006 - Taylor & Francis
… Ethyl(ethoxymethylene)cyanoacetate and ethoxymethylene malononitrile were synthesized … (ethoxymethylene)cyanoacetate and ethoxymethylene malononitrile with phenylhydrazine. …
MSA El-Gaby, AA Atalla, AM Gaber, KA Abd Al-Wahab - Il Farmaco, 2000 - Elsevier
… Also, the aminopyrazoles 3 were reacted with some electrophiles such as arylidenemalononitriles, ethoxymethylene malononitrile and ethyl ethoxymethylene cyanoacetate to yield the …
M Bella, M Schultz, V Milata - Arkivoc, 2012 - arkat-usa.org
The Gould-Jacobs reaction of 5-amino-2, 1, 3-benzoselenadiazole afforded solely angularly annulated 8-substituted 9-oxo-6, 9-dihydro-[1, 2, 5] selenadiazolo [3, 4-f] quinoline …
Number of citations: 11 www.arkat-usa.org

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